N-(tert-Butoxycarbonyl)-O-(prop-2-yn-1-yl)-DL-serine
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Overview
Description
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-ynoxypropanoic acid is a complex organic compound with a unique structure that includes both alkyne and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-ynoxypropanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of an amino acid derivative, followed by the introduction of the prop-2-ynoxy group through nucleophilic substitution. The reaction conditions often require the use of strong bases and anhydrous solvents to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-ynoxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The prop-2-ynoxy group can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group can yield diketones, while reduction of the ester group can produce alcohols.
Scientific Research Applications
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-ynoxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-ynoxypropanoic acid exerts its effects involves interactions with specific molecular targets. The alkyne group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. Additionally, the ester group can undergo hydrolysis to release active metabolites that interact with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymerization.
2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone: Used in the development of UV curable resins.
1-Hydroxycyclohexyl phenyl ketone: Another photoinitiator with similar applications.
Uniqueness
What sets (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-ynoxypropanoic acid apart from these similar compounds is its unique combination of functional groups, which allows it to participate in a wider range of chemical reactions and applications. Its potential therapeutic properties also make it a compound of interest in medicinal chemistry.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-ynoxypropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-5-6-16-7-8(9(13)14)12-10(15)17-11(2,3)4/h1,8H,6-7H2,2-4H3,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJGVLNEGPVSTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCC#C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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